molecular formula C11H9N3O2S B12505082 8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide

8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide

Cat. No.: B12505082
M. Wt: 247.28 g/mol
InChI Key: OBENINUZIHCRGX-UHFFFAOYSA-N
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Description

8,8-dioxo-8??-thia-2,13-diazatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 8,8-dioxo-8??-thia-2,13-diazatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of precursor molecules under controlled conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

8,8-dioxo-8??-thia-2,13-diazatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

8,8-dioxo-8??-thia-2,13-diazatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-dioxo-8??-thia-2,13-diazatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 8,8-dioxo-8??-thia-2,13-diazatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile stands out due to its unique tricyclic structure and diverse reactivity. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

8,8-dioxo-8λ6-thia-2,13-diazatricyclo[7.4.0.02,6]trideca-1(9),6,10,12-tetraene-7-carbonitrile

InChI

InChI=1S/C11H9N3O2S/c12-7-10-8-3-2-6-14(8)11-9(17(10,15)16)4-1-5-13-11/h1,4-5H,2-3,6H2

InChI Key

OBENINUZIHCRGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(S(=O)(=O)C3=C(N2C1)N=CC=C3)C#N

Origin of Product

United States

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